

1-Boc-octahydropyrrolo[3,4-b]pyridine molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Boc-octahydropyrrolo[3,4-b]pyridine

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In-Depth Technical Guide to 1-Bococtahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-octahydropyrrolo[3,4-b]pyridine, a notable heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, composed of fused pyrrolidine and pyridine rings, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, imparts unique physicochemical properties that are highly advantageous for the synthesis of complex molecular architectures. The Boc group enhances stability and solubility, facilitating its use in a variety of synthetic transformations.

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of **1-Boc-octahydropyrrolo[3,4-b]pyridine**, with a focus on its role as a key intermediate in the synthesis of pharmacologically active agents.

Molecular Structure and Chemical Formula

The fundamental characteristics of **1-Boc-octahydropyrrolo[3,4-b]pyridine** are summarized in the table below.



Property	Value
Molecular Formula	C12H22N2O2
Molecular Weight	226.32 g/mol [1][2]
CAS Number	159877-36-8
IUPAC Name	tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1- carboxylate
SMILES	CC(C)(C)OC(=0)N1CCCC2CNCC21[1]
InChI Key	LGEWGFOMLJQHLL-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for **1-Bococtahydropyrrolo**[3,4-b]pyridine and its deprotected core is presented below.

Physical Properties

Property	Value	Notes
Boiling Point	313.8±15.0 °C	Predicted value
Density	1.052±0.06 g/cm³	Predicted value
рКа	10.66±0.20	Predicted value
Physical Form	Can be a liquid or solid at room temperature	Supplier dependent[3]

Spectroscopic Data

While specific experimental spectra for **1-Boc-octahydropyrrolo[3,4-b]pyridine** are not readily available in the public domain, data for the parent compound, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, provides insight into the core structure's NMR signals.

Table: NMR Data for (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (Unprotected Core)



¹H NMR (400 MHz, DMSO-d ₆), δ (ppm)	¹³ C NMR (400 MHz, DMSO-d ₆), δ (ppm)
2.95-2.98 (m, 1H)	57.43
2.63-2.82 (m, 4H)	53.37
2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz)	47.78
2.39-2.45 (m, 1H)	44.49
2.16-2.45 (br, s, 2H)	37.85
1.81-1.89 (m, 1H)	23.51
1.59-1.66 (m, 2H)	21.90
1.35-1.46 (m, 1H)	
1.24-1.31 (m, 1H)	_

Data obtained from research on a novel synthesis of the parent compound.[2]

Synthesis of 1-Boc-octahydropyrrolo[3,4-b]pyridine

The synthesis of **1-Boc-octahydropyrrolo[3,4-b]pyridine** is a multi-step process that often commences from pyridine-2,3-dicarboxylic acid. The following is a representative experimental protocol compiled from patent literature, outlining the key transformations.[4]

Experimental Protocol

Step 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide

Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine. This reaction typically
proceeds at an elevated temperature in a suitable solvent to yield the corresponding Nbenzyl imide.

Step 2: Reduction of the Pyridine Ring

• The N-benzyl-2,3-pyridinedicarboximide is subjected to catalytic hydrogenation to reduce the pyridine ring. A common catalyst for this transformation is Palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.



Step 3: Reduction of the Amide Groups

• The amide carbonyl groups are then reduced to methylene groups. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex to afford 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 4: Chiral Resolution

 For the synthesis of enantiomerically pure products, the racemic 6benzyloctahydropyrrolo[3,4-b]pyridine is resolved. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. Fractional crystallization allows for the separation of the desired stereoisomer.

Step 5: Debenzylation

• The benzyl protecting group is removed from the resolved amine. Catalytic hydrogenolysis, again using a catalyst like Pd/C, is a common method for this deprotection step, yielding the enantiomerically pure octahydropyrrolo[3,4-b]pyridine.

Step 6: Boc Protection

• The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group. The enantiomerically pure octahydropyrrolo[3,4-b]pyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or tetrahydrofuran. This reaction affords the target molecule, **1-Boc-octahydropyrrolo[3,4-b]pyridine**.

Synthesis Workflow Diagram



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Caption: General synthetic pathway for **1-Boc-octahydropyrrolo[3,4-b]pyridine**.



Applications in Drug Discovery and Development

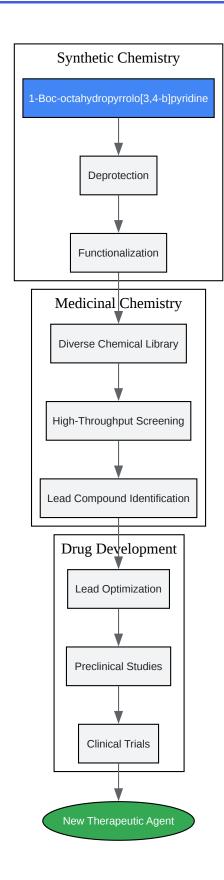
1-Boc-octahydropyrrolo[3,4-b]pyridine is a valuable intermediate in the synthesis of various biologically active molecules.

- Moxifloxacin Intermediate: One of the most significant applications of the unprotected
 (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine core is in the synthesis of the fourth-generation
 fluoroquinolone antibiotic, Moxifloxacin.[4] The bicyclic amine is a key structural component
 that influences the drug's antibacterial spectrum and pharmacokinetic properties.
- Novel Therapeutic Agents: The octahydropyrrolo[3,4-b]pyridine scaffold has been explored
 for the development of novel therapeutic agents targeting various receptors and enzymes.
 Research has indicated that derivatives of this scaffold may exhibit activity as:
 - Cannabinoid receptor ligands: with potential applications in pain management and inflammation.
 - Histamine H3 receptor antagonists/inverse agonists: which are being investigated for the treatment of cognitive disorders.
 - Fibroblast Growth Factor Receptor (FGFR) inhibitors: a class of targeted therapies for various cancers.

The availability of **1-Boc-octahydropyrrolo[3,4-b]pyridine** as a protected building block allows for selective chemical modifications at other positions of the molecule, enabling the generation of diverse chemical libraries for drug screening and lead optimization.

Logical Relationship in Drug Discovery





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Caption: Role of 1-Boc-octahydropyrrolo[3,4-b]pyridine in a drug discovery workflow.



Conclusion

1-Boc-octahydropyrrolo[3,4-b]pyridine stands as a synthetically versatile and medicinally relevant heterocyclic compound. Its established role as a key intermediate in the synthesis of Moxifloxacin, coupled with its potential for the development of novel therapeutics, underscores its importance in the field of drug discovery. The synthetic routes, while requiring multiple steps, are well-documented, providing a solid foundation for its production and utilization in research and development settings. As the demand for novel and effective therapeutic agents continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly expand.

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- To cite this document: BenchChem. [1-Boc-octahydropyrrolo[3,4-b]pyridine molecular structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067971#1-boc-octahydropyrrolo-3-4-b-pyridine-molecular-structure-and-formula]

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